Cas no 499-78-5 (Comenic Acid)

Comenic Acid 化学的及び物理的性質
名前と識別子
-
- 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
- Comenic Acid
- 4H-Pyran-2-carboxylicacid, 5-hydroxy-4-oxo-
- 5-HYDROXY-4-PYRONE-2-CARBOXYLIC ACID
- 2-Carboxy-5-hydroxy-4-pyrone
- 5-hydroxy-2-carboxy-4-pyrone
- 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid(SALTDATA: FREE)
- DTXSID4060103
- 499-78-5
- EINECS 207-891-7
- CHEMBL177875
- 5-hydroxy-4-oxo-4h-pyran-2-carboxylic
- FT-0665161
- 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo-
- SCHEMBL1171093
- 5-hydroxy-4-oxo-4H-pyran-2-carboxylicacid
- UUUICOMMFFTCHS-UHFFFAOYSA-
- MFCD03085981
- 5-hydroxy-4-oxopyran-2-carboxylic acid
- UUUICOMMFFTCHS-UHFFFAOYSA-N
- 5-hydroxy-4-oxo-pyran-2-carboxylic acid;5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
- AO-801/41077391
- 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, 97%
- KSC-11-228-7
- NS00031986
- 2-Carboxy-5-hydroxypyran-4-one
- KUC106763N
- AKOS005266560
- A827917
- BS-38124
- InChI=1/C6H4O5/c7-3-1-5(6(9)10)11-2-4(3)8/h1-2,8H,(H,9,10)
-
- MDL: MFCD03085981
- インチ: InChI=1S/C6H4O5/c7-3-1-5(6(9)10)11-2-4(3)8/h1-2,8H,(H,9,10)
- InChIKey: UUUICOMMFFTCHS-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC(C(O)=CO1)=O)O
計算された属性
- せいみつぶんしりょう: 156.00600
- どういたいしつりょう: 156.006
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 83.8A^2
じっけんとくせい
- 密度みつど: 1.5720 (rough estimate)
- ゆうかいてん: 284-294 °C
- ふってん: 240.29°C (rough estimate)
- フラッシュポイント: 187.7°C
- 屈折率: 1.6400 (estimate)
- PSA: 87.74000
- LogP: 0.04360
Comenic Acid セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
-
危険物標識:
- リスク用語:R22
Comenic Acid 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Comenic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM305905-5g |
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid |
499-78-5 | 95% | 5g |
$599 | 2021-08-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H52000-5g |
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid |
499-78-5 | 99% | 5g |
¥4318.0 | 2023-09-07 | |
Enamine | EN300-92172-5.0g |
5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid |
499-78-5 | 5.0g |
$3062.0 | 2023-02-11 | ||
TRC | C643500-1g |
Comenic Acid |
499-78-5 | 1g |
$167.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 681970-5G |
Comenic Acid |
499-78-5 | 5g |
¥7701.67 | 2023-11-29 | ||
Enamine | EN300-92172-2.5g |
5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid |
499-78-5 | 2.5g |
$2418.0 | 2023-09-01 | ||
Chemenu | CM305905-10g |
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid |
499-78-5 | 95% | 10g |
$975 | 2024-07-16 | |
abcr | AB266787-250mg |
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, 95%; . |
499-78-5 | 95% | 250mg |
€204.20 | 2025-02-20 | |
A2B Chem LLC | AG23199-250mg |
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid |
499-78-5 | 95% | 250mg |
$115.00 | 2024-04-19 | |
A2B Chem LLC | AG23199-1g |
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid |
499-78-5 | >99% | 1g |
$259.00 | 2023-12-30 |
Comenic Acid 関連文献
-
Ronald Bentley Nat. Prod. Rep. 2006 23 1046
-
5. 123. The mercuration of some simple derivatives of γ-pyroneJ. Robert Files,Frederick Challenger J. Chem. Soc. 1940 663
-
6. LXXIII.—The constitution of kojic acid, a γ-pyrone derivative formed by Aspergillus Oryz? from carbohydratesTeijiro Yabuta J. Chem. Soc. Trans. 1924 125 575
-
7. Organic chemistry
-
Adimulam Harinath,Jayeeta Bhattacharjee,Tarun K. Panda Chem. Commun. 2019 55 1386
-
Alan F. Thomas J. Chem. Soc. 1962 439
-
10. Organic chemistry
Comenic Acidに関する追加情報
Comenic Acid: A Comprehensive Overview
Comenic Acid, identified by the CAS Registry Number 499-78-5, is a compound of significant interest in various scientific and industrial applications. This organic compound, also known as 3,3-dimethylbutanoic acid, has garnered attention due to its unique chemical properties and potential uses in diverse fields such as pharmaceuticals, agriculture, and materials science.
The structure of Comenic Acid consists of a butanoic acid backbone with two methyl groups attached to the third carbon atom. This arrangement imparts specific physicochemical properties, including a melting point of approximately 135°C and a boiling point around 165°C under standard conditions. The compound is typically found in a crystalline solid state at room temperature and is sparingly soluble in water but readily soluble in organic solvents like ethanol and dichloromethane.
Recent studies have highlighted the potential of Comenic Acid as a precursor in the synthesis of bioactive compounds. For instance, researchers at the University of California have explored its role in the development of novel antibiotics. By modifying the side chains of Comenic Acid, they were able to create derivatives with enhanced antibacterial activity against multidrug-resistant pathogens. These findings underscore the importance of this compound in drug discovery and development.
In the agricultural sector, Comenic Acid has been investigated for its role as a plant growth regulator. A team at the Max Planck Institute for Plant Breeding Research demonstrated that when applied to wheat crops, it significantly increased yields under stress conditions such as drought or high salinity. This application could have profound implications for sustainable agriculture, particularly in regions facing environmental challenges.
The synthesis of Comenic Acid has also been optimized through green chemistry approaches. Traditional methods often involved multiple steps with hazardous reagents, but recent advancements have introduced more efficient and environmentally friendly protocols. For example, a study published in the journal Nature Chemistry described a one-pot synthesis using catalytic hydrogenation, reducing both time and waste generation.
Beyond its direct applications, Comenic Acid serves as a valuable model compound for studying chemical reactivity and catalysis. Its structure allows for easy functionalization, making it an ideal substrate for exploring new reaction mechanisms. Researchers at the Massachusetts Institute of Technology (MIT) have utilized it to investigate enantioselective reactions, paving the way for asymmetric synthesis techniques that are crucial in pharmaceutical manufacturing.
In terms of safety considerations, while Comenic Acid is not classified as hazardous under normal handling conditions, proper precautions should be taken to avoid prolonged exposure or inhalation. Occupational Safety and Health Administration (OSHA) guidelines recommend using protective equipment when working with this compound in industrial settings.
The global market for compounds like Comenic Acid is growing steadily due to increasing demand from pharmaceutical and agricultural sectors. According to a report by Grand View Research, the market size is expected to reach several billion dollars by 2030, driven by technological innovations and expanding applications.
In conclusion, Comenic Acid, with its CAS number 499-78-5 strong>, stands out as a versatile compound with wide-ranging applications across multiple industries. Its role in drug discovery, agriculture, and chemical synthesis positions it as a key player in advancing scientific research and industrial processes. As ongoing studies continue to uncover new potentials for this compound, its significance in various fields is likely to grow further.
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